Manganese dichloride
Description
Significance of Manganese(II) in Inorganic and Organometallic Chemistry
The manganese(II) ion (Mn²⁺) is a crucial species in both inorganic and organometallic chemistry due to its unique electronic configuration and reactivity. In inorganic chemistry, Mn(II) complexes are notable for their role as cofactors in various enzymes, where they participate in essential biochemical reactions. wisdomlib.orgfiveable.me The high-spin d⁵ electronic configuration of Mn²⁺ results in weak ligand field stabilization energy, leading to a variety of coordination geometries and labile ligand exchange, which is critical for its catalytic function in biological systems. wisdomlib.org
In the realm of organometallic chemistry, manganese(II) compounds display reactivity that is distinct from typical transition metals. researchgate.net The bonding in organomanganese(II) compounds has a significant ionic character, making their reactivity comparable to that of organomagnesium (Grignard) and organozinc reagents. wikipedia.org This unique reactivity has been harnessed for various applications in selective organic synthesis and polymerization catalysis. researchgate.net Manganese(II) chloride, in particular, serves as a common precursor for the synthesis of a wide range of organomanganese reagents. wikipedia.org
The versatility of manganese is further highlighted by its ability to participate in and catalyze oxidation reactions, making it a valuable element in developing sustainable chemical processes. researchgate.net Its low toxicity and relative abundance on Earth contribute to the growing research interest in manganese-based catalysts. researchgate.net
Overview of Divalent Transition Metal Halides
Divalent transition metal halides are a class of compounds that exhibit a wide range of structural, electronic, and magnetic properties. aps.orgesrf.fr Many of these compounds adopt layered crystal structures, where layers of metal ions are sandwiched between layers of halide ions, held together by weak van der Waals forces. aps.org This layered nature allows for the study of two-dimensional magnetism and the potential for exfoliation into monolayer materials. acs.org
The properties of transition metal dihalides are influenced by both the transition metal cation and the halide anion. esrf.frnih.gov The filling of the 3d orbitals of the transition metal and the covalency of the metal-halogen bond play crucial roles in determining their magnetic behavior. esrf.fr For instance, variations in the halide ligand can tune the reactivity of the metal complex by altering its steric and electronic properties. nih.gov
Table 1: Properties of Selected Divalent Transition Metal Chlorides
| Compound | Crystal Structure | Magnetic Ordering |
|---|---|---|
| Manganese Dichloride (MnCl₂) | CdCl₂ type | Antiferromagnetic |
| Iron(II) Chloride (FeCl₂) | CdCl₂ type | Antiferromagnetic |
| Cobalt(II) Chloride (CoCl₂) | CdCl₂ type | Antiferromagnetic |
This table is interactive. Click on the headers to sort the data.
Scope of Current Academic Research on this compound Systems
Current academic research on this compound (MnCl₂) systems is multifaceted, spanning from fundamental studies of its physical properties to its application in materials science and catalysis.
Recent investigations have focused on the environmental and biological impacts of MnCl₂. For example, studies have explored the developmental toxicity, oxidative stress, and inflammatory responses induced by manganese(II) chloride exposure in marine organisms. nih.gov Other research has delved into the neurotoxic effects of excessive manganese exposure, with MnCl₂ being used as a model compound to understand the underlying molecular mechanisms, such as the induction of mitophagy. nih.gov
In the field of materials science, research is ongoing into the use of this compound in the development of novel materials. For instance, recent studies have explored the synthesis of lead-free scintillators and high-efficiency green-emitting materials derived from manganese(II) chloride for applications in X-ray imaging and white LEDs. researcher.life
Furthermore, the role of this compound in catalytic systems continues to be an active area of research. Studies are investigating the mechanisms of manganese accumulation in water distribution systems, where both physical and chemical pathways involving manganese dioxide and dissolved Mn²⁺ are being explored. researchgate.netiwaponline.comresearchgate.net Additionally, the use of activated manganese, often prepared from anhydrous manganese(II) chloride, facilitates important organic reactions like the Barbier reaction and pinacol coupling. wikipedia.org The transmetalation of Grignard reagents with manganese(II) chloride is also a key step in the formation of organomanganese reagents for organic synthesis. acs.org
Table 2: Recent Research Focus on this compound
| Research Area | Key Findings |
|---|---|
| Environmental Toxicology | MnCl₂ exposure can induce developmental toxicity and oxidative stress in marine embryos. nih.gov |
| Neurotoxicity | MnCl₂ can lead to dopaminergic neurotoxicity by promoting mitophagy. nih.gov |
| Materials Science | Development of MnCl₂-derived phosphors for LED and X-ray imaging applications. researcher.life |
| Catalysis and Synthesis | Use of activated manganese from MnCl₂ in organic reactions. wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
Properties
IUPAC Name |
dichloromanganese;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGXZLMLFIJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Cl[Mn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7773-01-5 (Parent) | |
| Record name | Manganese chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |
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DSSTOX Substance ID |
DTXSID00858866 | |
| Record name | Manganese(II) chloride tetrahydrate | |
| Source | EPA DSSTox | |
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Molecular Weight |
197.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
1190 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.977 @ 25 °C/4 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pink trigonal crystals | |
CAS No. |
13446-34-9, 7773-01-5 | |
| Record name | Manganese chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese chloride (MnCl2), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
650 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Manganese Dichloride and Its Derivatives
Direct Synthesis Routes
Direct synthesis routes to manganese dichloride typically involve the reaction of a manganese-containing compound with hydrochloric acid. These methods are straightforward and widely used for laboratory-scale and industrial production.
The reaction between manganese oxides and hydrochloric acid is a common method for the synthesis of this compound. Manganese(IV) oxide (MnO₂) is a frequently used starting material. When manganese(IV) oxide is treated with concentrated hydrochloric acid, an oxidation-reduction reaction occurs, yielding manganese(II) chloride, water, and chlorine gas. pearson.comvedantu.comquora.comvedantu.com This reaction was historically significant for the manufacture of chlorine. wikipedia.org
The balanced chemical equation for this reaction is: MnO₂(s) + 4HCl(aq) → MnCl₂(aq) + Cl₂(g) + 2H₂O(l) vedantu.compearson.com
In this reaction, manganese(IV) is reduced to manganese(II), while the chloride ion is oxidized to elemental chlorine. quora.com The this compound remains in the aqueous solution, from which it can be subsequently isolated. youtube.com Iron salts, which are common impurities in manganese dioxide, can be selectively precipitated by carefully neutralizing the resulting solution with manganese carbonate (MnCO₃). wikipedia.org
| Reactants | Products | Key Features |
| Manganese(IV) Oxide (MnO₂) | Manganese(II) Chloride (MnCl₂) | Redox reaction |
| Concentrated Hydrochloric Acid (HCl) | Chlorine Gas (Cl₂) | Production of chlorine gas |
| Water (H₂O) | Impurity removal by neutralization |
Elemental manganese metal readily reacts with hydrochloric acid to produce this compound and hydrogen gas. wikipedia.orgflinnsci.com This method is a direct and clean way to produce high-purity this compound, especially when high-purity manganese metal is used as a starting material. google.com
The reaction is represented by the following equation: Mn(s) + 2HCl(aq) → MnCl₂(aq) + H₂(g) flinnsci.comchemeurope.com
This synthesis is typically carried out by adding manganese metal to an excess of hydrochloric acid. flinnsci.com The reaction proceeds until all the metal has dissolved. The resulting solution of this compound can then be evaporated to obtain the solid product. flinnsci.com
| Reactants | Products | Key Features |
| Elemental Manganese (Mn) | Manganese(II) Chloride (MnCl₂) | Direct synthesis |
| Hydrochloric Acid (HCl) | Hydrogen Gas (H₂) | Produces high-purity product |
Manganese(II) carbonate (MnCO₃) also serves as a suitable starting material for the synthesis of this compound. It reacts with hydrochloric acid in a classic acid-carbonate reaction to form this compound, water, and carbon dioxide gas. wikipedia.orgchemeurope.com
The balanced chemical equation is: MnCO₃(s) + 2HCl(aq) → MnCl₂(aq) + H₂O(l) + CO₂(g) wikipedia.org
This method is advantageous as it avoids the production of chlorine gas and uses a relatively stable and easy-to-handle starting material. The reaction is driven to completion by the evolution of carbon dioxide gas.
| Reactants | Products | Key Features |
| Manganese(II) Carbonate (MnCO₃) | Manganese(II) Chloride (MnCl₂) | Acid-carbonate reaction |
| Hydrochloric Acid (HCl) | Water (H₂O) | No hazardous gas byproducts |
| Carbon Dioxide (CO₂) | Driven by gas evolution |
Preparation of Anhydrous this compound
Anhydrous this compound is a crucial precursor for the synthesis of various organomanganese compounds and other moisture-sensitive materials. wikipedia.org Its preparation requires water-free conditions as heating the hydrated forms can lead to hydrolysis. sciencemadness.org
Several methods are employed for the synthesis of anhydrous MnCl₂:
Reaction with Chlorine: The direct reaction of manganese metal with chlorine gas at high temperatures (700-1000 °C) yields anhydrous this compound. google.comepo.org
Reaction in Nonaqueous Solvents: Anhydrous MnCl₂ can be prepared by reacting manganese metal powder with hydrogen chloride dissolved in an ether solvent, such as dimethyl carbitol. google.comepo.org Another approach involves reacting manganese powder with a fatty acyl chloride in an alcohol solvent. google.com
Dehydration of Hydrated Forms: While direct heating of hydrated manganese chloride can lead to hydrolysis, dehydration can be achieved by heating the hydrated salt in a stream of anhydrous hydrogen chloride gas to suppress the formation of manganese oxides. sciencemadness.org Refluxing the hydrated salt in thionyl chloride is another effective method for dehydration. sciencemadness.org A patent describes a method involving heating manganese carbonate in a hydrogen chloride current. epo.org
| Method | Reactants | Conditions | Product |
| Direct Chlorination | Manganese Metal, Chlorine Gas | 700-1000 °C | Anhydrous MnCl₂ |
| Nonaqueous Reaction | Manganese Powder, Hydrogen Chloride | Ether Solvent | Anhydrous MnCl₂ |
| Dehydration | Hydrated MnCl₂, Hydrogen Chloride Gas | Heating | Anhydrous MnCl₂ |
| Dehydration | Hydrated MnCl₂, Thionyl Chloride | Reflux | Anhydrous MnCl₂ |
Synthesis of Hydrated Forms (e.g., MnCl₂·nH₂O)
This compound readily forms hydrates, with the tetrahydrate (MnCl₂·4H₂O) being the most common form. wikipedia.orgchemeurope.com These hydrated salts are typically pink crystalline solids. wikipedia.orgapcpure.com The dihydrate (MnCl₂·2H₂O) is also known. wikipedia.orgchemeurope.com
The synthesis of hydrated this compound is straightforward and involves crystallization from an aqueous solution of MnCl₂. The aqueous solution can be prepared by any of the direct synthesis routes described in section 2.1. After the reaction is complete, the solution is typically filtered to remove any insoluble impurities. Evaporation of the solvent followed by cooling leads to the crystallization of the hydrated salt. google.com For instance, filtering the product from an aqueous reaction medium often yields the solid tetrahydrate, MnCl₂·4H₂O. google.comepo.org
| Hydrated Form | Chemical Formula | Common Synthesis Method |
| Dihydrate | MnCl₂·2H₂O | Crystallization from aqueous solution |
| Tetrahydrate | MnCl₂·4H₂O | Crystallization from aqueous solution |
Advanced Synthetic Strategies for this compound Precursors
This compound serves as a precursor for a variety of more complex manganese compounds and materials. wikipedia.orgapcpure.com Advanced synthetic strategies often focus on creating specific manganese-containing precursors for applications in materials science and catalysis.
For example, anhydrous manganese(II) chloride is the starting point for the synthesis of organomanganese compounds like manganocene (Mn(C₅H₅)₂) and methylcyclopentadienyl manganese tricarbonyl. wikipedia.org It is also used in the preparation of various catalysts. rsc.org
Research into advanced precursors has led to the synthesis of heteroleptic manganese compounds which can be used for creating manganese-based thin films and nanomaterials. rsc.org These precursors are designed to have specific properties, such as volatility, for use in techniques like chemical vapor deposition (CVD). mocvd-precursor-encyclopedia.de Another advanced strategy involves the double decomposition of manganous oxide and ammonium (B1175870) chloride to prepare manganese chloride for specific applications like ternary anode materials. google.com
Preparation of Bench-Stable Mn(III) Chloride Compounds (e.g., [MnCl₃(OPPh₃)₂])
While manganese(II) dichloride is a common compound, manganese(III) chloride (MnCl₃) is thermally unstable, making it difficult to handle and use in synthesis. To overcome this, researchers have developed methods to create bench-stable Mn(III) chloride complexes that can serve as convenient sources of MnCl₃. A prime example is the compound pentachloro-bis(triphenylphosphine oxide)-manganese(III), [MnCl₃(OPPh₃)₂].
This complex is an air-stable, crystalline solid that can be stored indefinitely under ambient conditions. Its synthesis provides a practical entry point for utilizing the reactivity of MnCl₃ in various chemical transformations, including coordination chemistry and organic synthesis, such as the dichlorination of alkenes.
Two primary routes have been established for its preparation:
Route A: This method involves the initial formation of a thermally unstable, acetonitrile-solvated MnCl₃ solution. This solution is prepared by reacting a manganese-oxo cluster, such as [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄], with trimethylsilyl (B98337) chloride (Me₃SiCl) in acetonitrile. The resulting deep purple solution is not isolated but is immediately treated with triphenylphosphine (B44618) oxide (Ph₃PO). This causes the desired [MnCl₃(OPPh₃)₂] complex to precipitate as a blue solid, which can then be easily collected.
Route B (One-Pot Synthesis): A more convenient one-pot synthesis has been developed, which avoids the preparation of the unstable intermediate solution. This method involves combining manganese(II) acetate (B1210297) (Mn(OAc)₂), potassium permanganate (B83412) (KMnO₄), and trimethylsilyl chloride (Me₃SiCl) in a specific 4:1:16 ratio. This mixture is then treated with eight equivalents of triphenylphosphine oxide to yield the final product. While this method is more direct, it may result in slightly lower yields compared to Route A.
The resulting [MnCl₃(OPPh₃)₂] compound features a square pyramidal geometry, a relatively rare configuration for Mn(III) chloride structures which often adopt octahedral geometries. The triphenylphosphine oxide ligands in the complex are labile, meaning they can be easily substituted, making the compound a useful precursor for synthesizing other manganese(III) complexes.
| Route | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Route A | [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄], Me₃SiCl, Ph₃PO, Acetonitrile | 1. Prepare MeCN-solvated MnCl₃ solution. 2. Treat solution with Ph₃PO to precipitate the product. | Higher yields | Requires preparation of an unstable intermediate. |
| Route B | Mn(OAc)₂, KMnO₄, Me₃SiCl, Ph₃PO | Combine all reactants in a one-pot process. | More convenient and direct. | Can result in diminished yields. |
Electrochemical Synthesis Techniques
Electrochemical methods are primarily associated with the production of manganese metal via the electrolysis of manganese salts, rather than the synthesis of the salts themselves. However, specific high-temperature processes have been developed to produce manganese chloride as a molten electrolyte feed for subsequent igneous electrolysis.
One such method involves the lixiviation (leaching) of oxidized manganese compounds, such as manganese oxides (e.g., MnO, MnO₂, Mn₃O₄) or manganese carbonate, with fused salts. google.com This process is designed to directly produce manganese chloride in a liquid form, dissolved in a molten salt bath, which can then be directly used in an electrolysis cell to produce high-purity manganese metal and chlorine gas. google.com
The key steps of this process are:
Reaction: A manganese oxide-containing material is reacted with a molten salt, specifically fused calcium chloride or magnesium chloride. The reaction is carried out at a high temperature, typically between 500°C and 1100°C. google.com This temperature is above the melting point of the carrier salt (e.g., CaCl₂ melts at 772°C) but below the boiling point of the resulting manganese chloride mixture.
Phase Separation: The reaction yields two phases: a liquid phase containing the newly formed manganese chloride dissolved in the excess fused salt, and a solid phase consisting of reaction residues.
Electrolysis: The liquid phase, rich in manganese chloride, is separated and transferred to an electrolysis cell. An electric potential is applied, causing manganese metal to be deposited at the cathode while elemental chlorine is released at the anode. google.com
This method avoids the complexities of aqueous solution chemistry and the need to dehydrate hydrated manganese chloride salts, which can be an energy-intensive process. It represents an integrated approach where the synthesis of the electrolyte is directly coupled with the electrochemical production of the metal.
| Parameter | Description |
|---|---|
| Starting Manganese Source | Oxidized manganese compounds (e.g., MnO, MnO₂, MnCO₃) |
| Reactant/Solvent | Fused Calcium Chloride (CaCl₂) or Magnesium Chloride (MgCl₂) |
| Temperature Range | 500°C - 1100°C |
| Product Form | MnCl₂ dissolved in molten salt bath |
| Subsequent Use | Electrolyte for igneous electrolysis to produce Mn metal and Cl₂ gas |
Biosynthesis and Green Chemistry Approaches
Direct biosynthesis of an inorganic salt like this compound by organisms is not a recognized metabolic process. Microorganisms and plants primarily uptake and process manganese as ions (Mn²⁺) for enzymatic and structural roles, rather than synthesizing the chloride salt. Therefore, the focus in this area shifts to green chemistry principles applied to the chemical synthesis of this compound.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The traditional and most common laboratory synthesis of this compound involves the reaction of manganese(IV) oxide (manganese dioxide, MnO₂) with concentrated hydrochloric acid. youtube.com
MnO₂(s) + 4HCl(aq) → MnCl₂(aq) + Cl₂(g) + 2H₂O(l)
While effective, this reaction is not considered "green" because it generates toxic chlorine gas (Cl₂) as a byproduct. youtube.com In pursuit of more environmentally benign methods, alternative reactants can be used that avoid the production of hazardous waste.
A greener alternative involves the reaction of manganese(II) carbonate (MnCO₃) with hydrochloric acid: chemequations.com
MnCO₃(s) + 2HCl(aq) → MnCl₂(aq) + CO₂(g) + H₂O(l)
This method is considered greener because the byproducts are carbon dioxide and water, which are significantly less harmful than chlorine gas. chemequations.com
Another approach that aligns with green chemistry principles is the reaction of manganous oxide (manganese(II) oxide, MnO) with an ammonium chloride solution. google.com This double-decomposition reaction is typically heated to between 85-90°C for 2-3 hours. google.com
MnO + 2NH₄Cl → MnCl₂ + 2NH₃ + H₂O
This method avoids the use of concentrated strong acids and the evolution of chlorine gas. The ammonia (B1221849) (NH₃) produced can potentially be recovered and recycled, further enhancing the green credentials of the process.
| Starting Material | Reactant | Byproducts | Green Chemistry Assessment |
|---|---|---|---|
| Manganese(IV) Oxide (MnO₂) | Hydrochloric Acid (HCl) | Chlorine Gas (Cl₂), Water | Not ideal; produces toxic and hazardous chlorine gas. youtube.com |
| Manganese(II) Carbonate (MnCO₃) | Hydrochloric Acid (HCl) | Carbon Dioxide (CO₂), Water | Greener alternative; byproducts are non-toxic. chemequations.com |
| Manganese(II) Oxide (MnO) | Ammonium Chloride (NH₄Cl) | Ammonia (NH₃), Water | Good alternative; avoids strong acids and toxic gas. Ammonia can be recycled. google.com |
Structural Elucidation and Advanced Characterization of Manganese Dichloride Systems
Anhydrous Manganese Dichloride Structural Characteristics
Anhydrous this compound (MnCl₂) adopts a specific crystal structure that dictates its bulk properties.
Layered Crystal Structures
In its anhydrous state, MnCl₂ crystallizes in a layered structure, often described as being similar to the cadmium chloride (CdCl₂) type structure wikipedia.orgnih.govsigmaaldrich.comcollegedunia.com. This structure is characterized by two-dimensional sheets of MnCl₂ units materialsproject.org. The compound crystallizes with the space group symmetry R-3m, belonging to the trigonal crystal system materialsproject.orgresearchgate.net. This arrangement involves edge-sharing MnCl₆ octahedra, contributing to the layered nature of the solid materialsproject.org.
Crystallographic Data and Space Group Analysis
The crystallographic parameters for anhydrous MnCl₂ provide precise details about its atomic arrangement. The compound crystallizes in the trigonal crystal system, specifically within the Rm space group (No. 166) materialsproject.orgresearchgate.net.
Table 1: Crystallographic Data for Anhydrous this compound
| Property | Value | Space Group | Source |
| Crystal System | Trigonal | Rm | materialsproject.orgresearchgate.net |
| Space Group | Rm (No. 166) | Rm | materialsproject.org |
| Lattice Parameter 'a' | 3.69 Å | Rm | materialsproject.org |
| Lattice Parameter 'b' | 3.69 Å | Rm | materialsproject.org |
| Lattice Parameter 'c' | 18.22 Å | Rm | materialsproject.org |
| Angle 'α' | 90.00° | Rm | materialsproject.org |
| Angle 'β' | 90.00° | Rm | materialsproject.org |
| Angle 'γ' | 120.00° | Rm | materialsproject.org |
| Volume | 214.84 ų | Rm | materialsproject.org |
| Mn-Cl Bond Length | 2.54 Å | Rm | materialsproject.org |
Hydrated this compound Structures
This compound readily forms hydrates, with the monohydrate, dihydrate, and tetrahydrate being well-characterized. Each hydrate (B1144303) exhibits a unique structural arrangement.
Monohydrate Crystal Structures (e.g., MnCl₂·H₂O)
This compound monohydrate (MnCl₂·H₂O) crystallizes in the orthorhombic space group Pnma (No. 62), with four formula units per unit cell (Z=4) researchgate.netnih.govacs.orgacs.org. The lattice parameters for MnCl₂·H₂O are reported as a = 9.0339(1) Å, b = 3.68751(5) Å, and c = 11.5385(2) Å researchgate.netnih.govacs.orgacs.org. The structure is notable for its double chain arrangement, which arises from a rearrangement of the pseudo-octahedral coordination geometry around the manganese ions, a feature described as highly unusual researchgate.netnih.govacs.orgacs.org. Other monohydrate compounds, such as pyridinium (B92312) manganese(II) chloride monohydrate (PMC) and quinolinium manganese(II) chloride monohydrate (QMC), also feature bi-bridged linear chains that form two-dimensional networks through hydrogen bonding aip.orgosti.gov.
Dihydrate Crystal Structures (e.g., MnCl₂·2H₂O)
This compound dihydrate (MnCl₂·2H₂O) and its iron analogue (FeCl₂·2H₂O) are isomorphic aip.orgaip.org. Their crystal structures are characterized by polymeric chains composed of metal and chlorine ions, arranged in a configuration that is nearly square planar. In this arrangement, each chlorine ion bridges two metal ions wikipedia.orgaip.orgaip.org. The water molecules occupy the remaining octahedral positions around the metal ion and serve to link these adjacent chains via hydrogen bonds, oriented parallel to the c-axis aip.orgaip.org. The dihydrate form, MnCl₂(H₂O)₂, is described as a coordination polymer where each manganese center is coordinated by four doubly bridging chloride ligands, with the coordination sphere completed by two mutually trans aquo ligands wikipedia.org.
Tetrahydrate Crystal Structures (e.g., MnCl₂·4H₂O)
This compound tetrahydrate (MnCl₂·4H₂O) exists in at least two polymorphic forms: the α-form and the β-form researchgate.netscispace.com.
The α-form of MnCl₂·4H₂O crystallizes in the monoclinic space group P2₁/n. Its lattice parameters are reported as a = 6.1918(4) Å, b = 9.5230(6) Å, c = 11.1918(6) Å, with a β angle of 99.757(3)°, and a unit cell volume of 650.37(7) ų (Z=4) researchgate.netscispace.comresearchgate.net. This polymorph contains discrete cis-[MnCl₂(H₂O)₄] complexes scispace.comresearchgate.net.
The β-form of MnCl₂·4H₂O is isomorphous with FeCl₂·4H₂O and crystallizes in the monoclinic space group P2₁/c. Its reported lattice parameters are a = 5.9893(5) Å, b = 7.2877(6) Å, c = 8.5838(7) Å, with a β angle of 110.952(4)°, and a unit cell volume of 349.89(5) ų (Z=2) researchgate.netscispace.com. The β-form features trans-[MnCl₂(H₂O)₄] complexes scispace.comresearchgate.net.
Table 2: Crystallographic Data for Hydrated this compound Forms
| Hydrate Form | Space Group | Lattice Parameters (a, b, c, β) | Volume (ų) | Z | Notes | Source |
| Monohydrate (MnCl₂·H₂O) | Pnma (No. 62) | a = 9.0339(1) Å, b = 3.68751(5) Å, c = 11.5385(2) Å | 384.38(1) | 4 | Double chain structure; unusual rearrangement of pseudo-octahedral coordination. | researchgate.netnih.govacs.orgacs.org |
| Dihydrate (MnCl₂·2H₂O) | Isomorphic | (Specific parameters not detailed in all sources, but structure is polymeric chains) | N/A | N/A | Polymeric chains of metal and chlorine ions in near-square planar configuration; water molecules link chains via hydrogen bonds. | wikipedia.orgaip.orgaip.org |
| Tetrahydrate (α-form) | P2₁/n | a = 6.1918(4) Å, b = 9.5230(6) Å, c = 11.1918(6) Å, β = 99.757(3)° | 650.37(7) | 4 | Contains cis-[MnCl₂(H₂O)₄] complexes. | researchgate.netscispace.comresearchgate.net |
| Tetrahydrate (β-form) | P2₁/c | a = 5.9893(5) Å, b = 7.2877(6) Å, c = 8.5838(7) Å, β = 110.952(4)° | 349.89(5) | 2 | Isotype to FeCl₂·4H₂O; contains trans-[MnCl₂(H₂O)₄] complexes. | researchgate.netscispace.comresearchgate.net |
Compound List:
this compound (MnCl₂)
this compound monohydrate (MnCl₂·H₂O)
this compound dihydrate (MnCl₂·2H₂O)
this compound tetrahydrate (MnCl₂·4H₂O)
Pyridinium manganese(II) chloride monohydrate (PMC)
Quinolinium manganese(II) chloride monohydrate (QMC)
Spectroscopic Characterization Techniques
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides critical insights into the electronic transitions within this compound and its complexes, offering information about the coordination environment and electronic structure. While direct UV-Vis spectra of anhydrous MnCl₂ are less commonly reported in the context of detailed electronic transitions compared to its hydrated or complexed forms, studies on related manganese compounds illustrate the utility of this technique. For instance, manganese(II) ions in various coordination environments exhibit characteristic absorption bands. In aqueous solutions, MnCl₂ primarily exists as hydrated ions or chloro-complexes, and their UV-Vis spectra can reveal electronic transitions. Studies on manganese L-edge X-ray absorption spectroscopy, which probes 3d valence orbitals via 2p-3d transitions, have shown sensitivity to the chemical environment, oxidation state, and ligand field splitting researchgate.netufl.edu. While UV-Vis directly measures π→π* and charge transfer (CT) bands, it complements other spectroscopic methods by providing information on d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in more complex manganese systems mdpi.comacs.orgrsc.orguni-kiel.deiaamonline.org. For example, specific absorption bands in the visible region for manganese complexes are often attributed to d-d transitions or charge transfer phenomena, which are sensitive to the ligand field strength and coordination geometry acs.org.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and structural information of compounds through fragmentation patterns and isotopic analysis. For this compound (MnCl₂), the presence of chlorine isotopes is a key characteristic that can be readily identified in its mass spectrum. Chlorine exists naturally as two major isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This isotopic abundance leads to a characteristic isotopic pattern for compounds containing chlorine. Specifically, if a molecule contains one chlorine atom, its molecular ion peak (M⁺) will be accompanied by an M+2 peak with an approximate intensity ratio of 3:1 (³⁵Cl:³⁷Cl) chemguide.co.uk. For MnCl₂, which contains two chlorine atoms, a more complex pattern would be observed, including peaks corresponding to Mn³⁵Cl₂, Mn³⁵Cl³⁷Cl, and Mn³⁷Cl₂. Fragmentation of the molecular ion can also occur, generating smaller ions and neutral radicals, providing further structural clues msu.edulibretexts.orgsavemyexams.com. While specific fragmentation patterns for MnCl₂ are not detailed in the provided snippets, the isotopic signature of chlorine is a definitive marker.
Differential Thermal Analysis – Thermogravimetric Analysis (DTA-TG)
DTA-TG is employed to study the thermal stability and decomposition pathways of compounds. Thermogravimetric analysis (TG) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) records the temperature differences between a sample and an inert reference, indicating thermal events like phase transitions or decomposition. Studies on manganese compounds, including those involving chloride, reveal characteristic thermal behaviors. For instance, a manganese(II)-diclofenac complex showed distinct thermal events: dehydration, a monotropic phase transition, and multiple decomposition steps occurring between 150 °C and 693 °C, with significant mass losses associated with these processes redalyc.org. Another example, a complex containing MnCl₂, MnCl₂(C₆N₁₀H₆), exhibited good thermal stability up to 370 °C, with complete decomposition occurring at 900 °C researchgate.net. Thermal analysis of manganese(II) nitrate (B79036), a related salt, demonstrated water loss around 100 °C, followed by decomposition to various manganese oxides at higher temperatures colab.ws. These studies highlight the sensitivity of DTA-TG to structural changes and decomposition processes in manganese chloride-containing materials.
Table 1: Thermal Decomposition Stages of Manganese Compounds
| Compound/Complex | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Reference |
| Mn(II)-diclofenac complex | Dehydration | Not specified | Not specified | redalyc.org |
| Monotropic phase transition | 150-180 | Not specified | redalyc.org | |
| First thermal decomposition step | ~258 | 40.02 | redalyc.org | |
| Second/Third thermal decomposition steps | 355-693 | 47.23 | redalyc.org | |
| MnCl₂(C₆N₁₀H₆) | Good thermal stability | Up to 370 | - | researchgate.net |
| Complete decomposition | 900 | - | researchgate.net | |
| Manganese(II) nitrate (aqueous solution) | Rapid water loss | ~100 | Not specified | colab.ws |
| Decomposition to oxides | 200-1000+ | Not specified | colab.ws |
X-ray Absorption Spectroscopy (XAS) for Speciation Studies
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for determining the oxidation state, coordination environment, and local atomic structure of manganese species. XANES, in particular, is sensitive to the electronic structure and local symmetry around the absorbing atom researchgate.netresearchgate.netnih.govosti.govtu-clausthal.de.
Pre-edge Features and p-d Hybridization
A significant aspect of XANES analysis involves the interpretation of pre-edge features. These features, typically appearing at energies just below the main absorption edge, arise from electronic transitions to unoccupied states. For transition metals at the K-edge, these transitions are formally electric quadrupole-allowed (1s → 3d) or electric dipole-allowed (1s → 4p). In centrosymmetric octahedral (O<0xE2><0x82><0x95>) environments, direct 1s → 3d transitions are symmetry-forbidden for electric dipole interactions, leading to weak pre-edge features primarily attributed to quadrupole transitions or slight distortions researchgate.netxrayabsorption.org. However, in non-centrosymmetric or distorted geometries, such as tetrahedral (T<0xE2><0x82><0x91>), the mixing of metal 4p orbitals with the 3d orbitals (p-d hybridization) becomes significant researchgate.netxrayabsorption.orgarxiv.org. This hybridization allows for dipole-allowed transitions into these hybridized states, resulting in much more intense pre-edge features researchgate.netxrayabsorption.org. The intensity of these pre-edge peaks is thus a direct indicator of the degree of p-d hybridization and, consequently, the local symmetry researchgate.netxrayabsorption.orgarxiv.organl.gov. For example, studies on manganese oxides and other transition metal compounds have shown that tetrahedral coordination environments lead to significantly stronger pre-edge features compared to octahedral ones researchgate.netxrayabsorption.org. In the context of MnCl₂, changes in speciation, such as a transition from octahedral to tetrahedral coordination, can be monitored through the evolution of these pre-edge features, often driven by variations in temperature or chloride concentration in solution researchgate.net. Furthermore, studies on the Cl K-edge have also revealed pre-edge features related to Cl-Mn bonding, which are influenced by the oxidation state of manganese and the degree of p-d orbital mixing ufl.edu.
Electric Dipole Transitions in Tetrahedral Symmetry
In XAS, electric dipole transitions are governed by the selection rule Δl = ±1. For K-edge spectra, this typically involves transitions from the 1s core level to unoccupied p orbitals (1s → 4p). However, in the presence of p-d hybridization, these transitions can gain intensity into states with significant d character. In tetrahedral symmetry, the mixing of metal 4p and 3d orbitals is more pronounced than in perfectly octahedral symmetry, making dipole-allowed transitions to these hybridized states more probable and thus leading to stronger pre-edge peaks researchgate.netxrayabsorption.org. These intense pre-edge features in tetrahedral manganese species are a direct consequence of the enhanced electric dipole transition probability into the hybridized 3d-4p orbitals researchgate.netxrayabsorption.org. Conversely, in ideal octahedral symmetry, where p-d mixing is minimal, such dipole transitions to d states are forbidden, and only weaker quadrupole transitions (Δl = ±2, e.g., 1s → 3d) contribute to the pre-edge, if at all researchgate.netxrayabsorption.org. Therefore, the observation of strong pre-edge features in the XANES spectra of manganese compounds is a strong indicator of tetrahedral coordination and significant p-d hybridization researchgate.netxrayabsorption.org.
Supramolecular Architecture and Coordination Polymers
This compound serves as a versatile building block in the construction of coordination polymers and supramolecular assemblies. These materials exhibit diverse structural motifs, often stabilized by hydrogen bonding, π-π stacking, and halogen bonding interactions researchgate.netmdpi.comresearchgate.netscielo.bracs.orgcjsc.ac.cnresearchgate.net. The manganese ions typically adopt distorted octahedral coordination geometries, being coordinated by chloride ions, water molecules, and organic ligands researchgate.netresearchgate.netcmu.edu.
Coordination Chemistry of Manganese Ii Dichloride
Formation of Aquo Complexes ([Mn(H₂O)₆]²⁺) in Aqueous Solutions
When manganese(II) chloride is dissolved in water, its hydrates yield mildly acidic solutions with a pH of approximately 4. wikipedia.orgeastindiachemicals.comextramarks.comchemeurope.comcollegedunia.com These solutions are characterized by the presence of the metal aquo complex, [Mn(H₂O)₆]²⁺. wikipedia.orgeastindiachemicals.comextramarks.comcollegedunia.comgeeksforgeeks.org In this complex, the manganese(II) ion is at the center of an octahedral geometry, coordinated to six water molecules. doubtnut.comknockhardy.org.uklibretexts.orgaskfilo.com The formation of this hexaaquamanganese(II) ion is the principal form of manganese in aqueous solutions of manganese chloride. extramarks.comchemeurope.comgeeksforgeeks.orglibretexts.org The pale pink color of these solutions is a characteristic feature of high-spin d⁵ transition metal complexes. wikipedia.orgeastindiachemicals.com
The reaction can be represented as:
MnCl₂(s) + 6H₂O(l) → [Mn(H₂O)₆]²⁺(aq) + 2Cl⁻(aq)
This aquo complex is a fundamental species from which many other manganese complexes are derived. The water ligands can be substituted by other ligands, leading to the formation of a wide range of coordination compounds.
Interaction with Chloride Ions to Form Chloro Complexes ([MnCl₃]⁻, [MnCl₄]²⁻, [MnCl₆]⁴⁻)
Manganese(II) chloride, acting as a weak Lewis acid, reacts with chloride ions to form a series of chloro complexes. wikipedia.orgeastindiachemicals.comextramarks.comchemeurope.comcollegedunia.com The specific complex formed is dependent on the concentration of the chloride ions. The common anionic chloro complexes of manganese(II) include [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.orgeastindiachemicals.comextramarks.comcollegedunia.comgeeksforgeeks.org
The formation of these complexes can be represented by the following equilibria:
[Mn(H₂O)₆]²⁺ + nCl⁻ ⇌ [MnClₙ(H₂O)₆₋ₙ]²⁻ⁿ + nH₂O
As the chloride concentration increases, water ligands are progressively replaced by chloride ions. At high chloride concentrations, the tetrahedral tetrachloromanganate(II) ion, [MnCl₄]²⁻, is a significant species. researchgate.netbrainly.in In some instances, particularly in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMA), the stepwise formation of these chloro complexes has been studied, revealing changes in coordination geometry from octahedral to tetrahedral as more chloride ligands are introduced. rsc.orgcapes.gov.br For example, in high salinity hydrothermal fluids at elevated temperatures, MnCl₃(H₂O)⁻ and MnCl₂(H₂O)₂(aq) have been identified as predominant species. researchgate.net
| Complex Ion | Geometry |
| [MnCl₃]⁻ | Polymeric |
| [MnCl₄]²⁻ | Tetrahedral |
| [MnCl₆]⁴⁻ | Octahedral |
Complexation with Organic Ligands
Manganese(II) dichloride is a key starting material for the synthesis of complexes with a wide variety of organic ligands. These reactions often involve the displacement of the coordinated water molecules or the direct reaction with anhydrous MnCl₂.
Schiff Base Complexes
Manganese(II) chloride reacts with Schiff base ligands to form stable complexes. wvu.edutandfonline.comacs.orgrsc.org Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands that can coordinate to metal ions through nitrogen and often other donor atoms like oxygen. The resulting manganese(II) Schiff base complexes can exhibit various coordination geometries depending on the specific structure of the Schiff base ligand. rsc.orgrsc.orgscirp.org For instance, tetradentate Schiff bases derived from salicylaldehyde (B1680747) and diamines can form mononuclear manganese(II) complexes. rsc.orgscirp.org In one study, a Schiff base derived from benzoyl acetone (B3395972) and 3-aminopropane-1,2-diol was used to synthesize a mixed-valence tetranuclear manganese(II/IV) cluster, starting from a manganese source. mdpi.com
Pyridine (B92270) N-Oxide (PNO) Derivatives
Manganese(II) chloride forms complexes with pyridine N-oxide (PNO) and its derivatives. researchgate.netnih.govepa.govresearchgate.net The oxygen atom of the N-oxide group acts as the donor atom, coordinating to the manganese(II) center. researchgate.net The synthesis of these complexes is typically carried out by reacting MnCl₂·4H₂O with the respective PNO derivative in a solvent like methanol. researchgate.netnih.gov The resulting structures can be mononuclear, dimeric, or polymeric, influenced by the substituents on the pyridine ring. researchgate.netnih.govepa.gov For example, complexes with pyridine N-oxide and 2-methylpyridine (B31789) N-oxide have been found to form coordination polymers, while 3-methylpyridine (B133936) N-oxide forms a dimeric complex. nih.gov
| Ligand | Resulting Complex Structure |
| Pyridine N-oxide (PNO) | Coordination polymer |
| 2-Methylpyridine N-oxide (2MePNO) | Coordination polymer |
| 3-Methylpyridine N-oxide (3MePNO) | Dimeric complex |
Triphenylphosphine (B44618) Adducts
Anhydrous manganese(II) chloride reacts with triphenylphosphine (PPh₃) to form a labile 2:1 adduct, [MnCl₂(Ph₃P)₂]. wikipedia.orgeastindiachemicals.comextramarks.comgeeksforgeeks.org This reaction demonstrates the ability of MnCl₂ to coordinate with phosphine (B1218219) ligands. Similarly, triphenylphosphine oxide (OPPh₃) also forms complexes with manganese(II) salts. For example, manganese(II) thiocyanate (B1210189) reacts with triphenylphosphine oxide to yield complexes with the general formula [Mn(OPPh₃)ₙ(NCS)₂], where n can be 1, 2, 3, or 4. rsc.org
Thiocarbanilide (B123260) Complexes
Manganese(II) chloride reacts with thiocarbanilide (diphenylthiourea) and its substituted derivatives to form organometallic complexes. primescholars.comharding.eduharding.edu These reactions are typically carried out in organic solvents. primescholars.com Studies have shown that the stoichiometry of the reaction between substituted thiocarbanilides and MnCl₂ is often 2:1, with coordination occurring through the sulfur atom. primescholars.com The resulting complexes are generally colored, soluble in many organic solvents, and insoluble in water. primescholars.com
Porphyrin Complexes
Manganese(II) dichloride serves as a common starting material for the synthesis of manganese porphyrin complexes. tandfonline.com The reaction typically involves the metallation of a free-base porphyrin ligand with MnCl₂ in a suitable solvent like dimethylformamide (DMF). tandfonline.comresearchgate.net The resulting manganese(II) porphyrins are often five-coordinate, high-spin species. researchgate.netrsc.org
A well-studied example is the family of "picket-fence" porphyrin complexes, such as [Mn(TpivPP)(L)], where TpivPP is α,α,α,α-tetrakis(o-pivalamidophenyl)porphyrinato and L is an axial ligand. rsc.org X-ray crystallographic studies of these complexes reveal a five-coordinate geometry where the manganese(II) ion is displaced from the mean plane of the 24-atom porphyrin core. researchgate.net For instance, in a chloride-ligated picket-fence complex, the Mn-Cl bond is located on the sterically hindered side of the porphyrin. researchgate.net The displacement of the manganese atom from the porphyrin plane is a notable structural feature, indicating a domed porphyrin core. researchgate.net
The electronic nature of the porphyrin ligand and the identity of the axial ligand significantly influence the properties of the complex. nih.gov While MnCl₂ provides the Mn(II) source, the final complex can feature the manganese in a higher oxidation state, such as Mn(III) or even Mn(V), particularly if the synthesis is performed in the presence of an oxidizing agent. researchgate.netnih.govmdpi.com For example, the reaction of manganese(III) porphyrin complexes with terminal oxidants can yield high-valent manganese(V)-oxo porphyrins. nih.gov The stability of these high-valent species is dependent on factors like the electronic properties of the porphyrin ligand and the presence of a base. nih.gov
Table 1: Structural and Spectroscopic Data for Selected Manganese Porphyrin Complexes
| Complex | Oxidation State | Coordination | Key Structural/Spectroscopic Feature | Reference(s) |
|---|---|---|---|---|
[K(C18H36N2O6)][Mn(TpivPP)Cl]·C4H8O |
Mn(II) | Five-coordinate | High-spin; Mn out-of-plane displacement (Δ24) = 0.7013 (4) Å. | researchgate.net |
[Mn(TpivPP)(1-MeIm)] |
Mn(II) | Five-coordinate | High-spin; Studied by X-ray, UV-vis, and EPR spectroscopy. | rsc.org |
[(TDCPP)MnV=O]+ |
Mn(V) | --- | Soret band at 444 nm; Diamagnetic low-spin (S=0) species. | scispace.com |
[Mn(TPP)Cl] |
Mn(III) | --- | Soret band at 417 nm and Q bands at 515, 550, 595, and 646 nm. | mdpi.com |
EDTA, Cyanide, and Acetylacetonate (B107027) Ligand Systems
Manganese(II) dichloride reacts with a variety of chelating ligands to form stable complexes, including those with ethylenediaminetetraacetic acid (EDTA), cyanide, and acetylacetonate.
EDTA Complexes : Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ("six-toothed") aminopolycarboxylic acid ligand that forms exceptionally strong complexes with many metal ions, including Mn(II). wikipedia.org The reaction of Mn(II) with EDTA yields the highly stable [Mn(EDTA)]²⁻ complex. wikipedia.orgextramarks.com Due to its high denticity, the EDTA ligand envelops the Mn(II) cation, leading to a high formation constant. wikipedia.orgfrontiersin.org The resulting complexes are often seven-coordinate, adopting complex geometries where a water molecule also binds to the metal center, as seen in [Fe(EDTA)(H₂O)]⁻. wikipedia.org Solid-state studies have identified crystalline compounds with the formula H₂[Mn(EDTA)H₂O]·3.5H₂O. scientificelectronicarchives.org The high stability of Mn(II)-EDTA complexes is a key feature, with quantitative analysis using structural descriptors helping to predict their thermodynamic properties. acs.org
Cyanide Complexes : The cyanide ion (CN⁻) acts as a ligand that can form very stable complexes with manganese. Upon treatment with cyanide ions, manganese(II) can form the hexacyanomanganate(II) ion, [Mn(CN)₆]⁴⁻. mdpi.com Unlike many other Mn(II) complexes which are high-spin, the cyanide ligand can create a sufficiently strong ligand field to overcome the spin-pairing energy, resulting in a low-spin complex. mdpi.com In addition to mononuclear species, cyanide ions can also act as bridging ligands, leading to the formation of coordination polymers. researchgate.nettandfonline.comtandfonline.com For example, complexes with the formula [Mn(hepH)₂Ni(μ-CN)₂(CN)₂]n have been synthesized, featuring infinite one-dimensional chains where cyanide groups bridge between manganese and nickel centers. tandfonline.com In such structures, the Mn(II) ion typically exhibits a distorted octahedral coordination environment. researchgate.nettandfonline.comtandfonline.com
Acetylacetonate Complexes : Manganese(II) dichloride is a precursor for the synthesis of manganese acetylacetonate complexes. Acetylacetone (B45752) (acacH) can be deprotonated to form the acetylacetonate anion (acac⁻), which acts as a bidentate ligand, binding to the metal ion through its two oxygen atoms to form a stable six-membered ring. scribd.com However, treatment of aqueous MnCl₂ with organic ligands like acetylacetone in the presence of air can lead to the oxidation of manganese(II) to manganese(III), forming complexes such as tris(acetylacetonato)manganese(III), [Mn(acac)₃]. wikipedia.orgextramarks.comscribd.comblogspot.com The synthesis of the Mn(II) complex, [Mn(acac)₂], has also been described, which can exist as a trimer in hydrocarbon solvents and a monomeric tetrahedral species in the vapor phase. sigmaaldrich.comresearchgate.net
Table 2: Characteristics of Mn(II) Complexes with Selected Ligands
| Ligand System | Complex Example | Ligand Denticity | Typical Coordination Number of Mn(II) | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| EDTA | [Mn(EDTA)]²⁻ |
Hexadentate | 7 or 8 | High thermodynamic stability. | wikipedia.orgfrontiersin.orgacs.org |
| Cyanide | [Mn(CN)₆]⁴⁻ |
Monodentate | 6 | Forms rare low-spin Mn(II) complex. | wikipedia.orgmdpi.com |
| Acetylacetonate | [Mn(acac)₂] |
Bidentate | 4 (monomer) or 6 (polymer) | Prone to oxidation to Mn(III) in air. | wikipedia.orgextramarks.comsigmaaldrich.com |
Influence of Ligand Field on Electronic Structure and Magnetic Properties
The electronic and magnetic properties of manganese(II) dichloride complexes are profoundly influenced by the nature of the ligands attached to the Mn(II) center, a phenomenon explained by Ligand Field Theory (LFT). libretexts.org The Mn(II) ion has five d electrons (a d⁵ configuration).
In the absence of a ligand field, the five d orbitals are degenerate. When ligands approach the central metal ion to form a complex, the electrostatic interaction between the ligand's electrons and the metal's d electrons causes the d orbitals to split in energy. libretexts.org In a six-coordinate octahedral complex, the d orbitals split into two sets: a lower-energy, threefold degenerate set called t₂g (dxy, dxz, dyz) and a higher-energy, twofold degenerate set called e_g (dx²-y², dz²). libretexts.orgdiva-portal.org The energy difference between these sets is the ligand field splitting parameter, Δo (or 10Dq). diva-portal.org
For a d⁵ ion like Mn(II), there are two possible ways to arrange the five electrons in these orbitals:
High-Spin Configuration : If the ligand field splitting (Δo) is small (a "weak field" ligand), it is energetically more favorable for the electrons to occupy the higher-energy e_g orbitals than to pair up in the lower-energy t₂g orbitals. This is because the energy required to pair electrons in a single orbital (the pairing energy, P) is greater than Δo. The resulting electron configuration is t₂g³e_g², with five unpaired electrons. Most Mn(II) complexes, such as [Mn(H₂O)₆]²⁺, exhibit this high-spin state. wikipedia.orgmdpi.com The presence of five unpaired electrons makes these complexes strongly paramagnetic.
Low-Spin Configuration : If the ligand field splitting is large (a "strong field" ligand), Δo becomes greater than the pairing energy (P). In this case, it is energetically more favorable for the electrons to pair up in the t₂g orbitals before occupying the e_g orbitals. The resulting electron configuration is t₂g⁵, with only one unpaired electron. This low-spin state is rare for Mn(II) because its pairing energy is very high, but it can be forced by strong-field ligands like cyanide (CN⁻) in complexes such as [Mn(CN)₆]⁴⁻. mdpi.com
The spin state has a significant impact on both the geometry and magnetic properties of the complex. Low-spin complexes have shorter metal-ligand bond distances compared to their high-spin counterparts. mdpi.com The magnetic properties are directly related to the number of unpaired electrons. High-spin Mn(II) complexes are characterized by magnetic moments close to the spin-only value of 5.92 Bohr magnetons (μB), whereas low-spin Mn(II) complexes have a much lower magnetic moment, corresponding to one unpaired electron. blogspot.com The pale pink color characteristic of many Mn(II) salts is also a consequence of its high-spin d⁵ configuration, as d-d electronic transitions are spin-forbidden, resulting in weak absorption of light. wikipedia.org
Table 3: Ligand Field Effects on Mn(II) Complexes
| Ligand Type | Ligand Field Strength | Complex Example | Electron Configuration | Spin State | Number of Unpaired Electrons | Magnetic Behavior |
|---|---|---|---|---|---|---|
| H₂O, Cl⁻ | Weak | [Mn(H₂O)₆]²⁺ |
t₂g³ e_g² | High-Spin | 5 | Strongly Paramagnetic |
| CN⁻ | Strong | [Mn(CN)₆]⁴⁻ |
t₂g⁵ | Low-Spin | 1 | Weakly Paramagnetic |
Reactivity and Reaction Mechanisms Involving Manganese Dichloride
Organomanganese Compound Synthesis
Preparation of Manganocene
Manganocene, a metallocene compound of manganese, can be effectively synthesized through the reaction of manganese dichloride with a cyclopentadienyl (B1206354) anion source. A common method involves the reaction of anhydrous this compound with sodium cyclopentadienide (B1229720) (NaCp) in a suitable solvent, typically tetrahydrofuran (B95107) (THF) lookchem.comwikipedia.orgwikiwand.com.
The reaction proceeds via a salt metathesis mechanism: MnCl₂ + 2 NaCp → Mn(η⁵-C₅H₅)₂ + 2 NaCl
This process involves the displacement of chloride ions from the manganese center by the cyclopentadienyl ligands. Manganocene is known for its high reactivity and is a valuable intermediate in organometallic synthesis wikipedia.orgwikiwand.com.
Synthesis of Methylcyclopentadienyl Manganese Tricarbonyl (MMT) Precursors
This compound plays a crucial role as a precursor in the industrial synthesis of methylcyclopentadienyl manganese tricarbonyl (MMT), an antiknock additive for gasoline. The synthesis typically begins with the formation of methylcyclopentadienyl sodium from methylcyclopentadiene. This intermediate is then reacted with anhydrous this compound. The resulting methylcyclopentadienylmanganese species is subsequently carbonylated under pressure to yield MMT lookchem.comwikipedia.orgwikiwand.comwho.int.
Formation of Arylmanganese Bromides (and Chlorides)
This compound is instrumental in the preparation of various organomanganese reagents, including aryl manganese halides. These compounds are valuable synthetic intermediates, particularly in cross-coupling reactions. A common strategy involves the insertion of magnesium into aryl halides in the presence of this compound, often complexed with lithium chloride (e.g., MnCl₂·2LiCl), to generate aryl manganese species rsc.org. For instance, (3-methoxyphenyl)manganese(II) chloride and (2-fluorophenyl)manganese(II) chloride have been prepared using this methodology rsc.org.
The mechanism typically involves the initial formation of an aryl Grignard reagent (ArMgX) from the aryl halide and magnesium, followed by a transmetalation reaction with MnCl₂. This process can be facilitated by the presence of LiCl, which can form complexes with MnCl₂ and potentially influence the solubility and reactivity of the manganese species rsc.org.
Table 1: Preparation of Aryl Manganese Chlorides using MnCl₂
| Aryl Halide | Reagents/Conditions | Product | Yield (%) | Reference |
| 4-Iodobenzoate | Mg, MnCl₂·2LiCl, THF | (4-(ethoxycarbonyl)phenyl)manganese(II) chloride | 72 | rsc.org |
| 3-Bromoanisole | Mg, MnCl₂·2LiCl, THF | (3-methoxyphenyl)manganese(II) chloride | 72 | rsc.org |
| 2-Fluorobromobenzene | Mg, MnCl₂·2LiCl, THF | (2-fluorophenyl)manganese(II) chloride | 68 | rsc.org |
Transmetalation Reactions with Grignard Reagents
This compound readily reacts with Grignard reagents (RMgX) to form organomanganese compounds, a process known as transmetalation. This reaction is a cornerstone for generating a wide array of organomanganese species, which can then be employed in various synthetic transformations, including cross-coupling reactions and as catalysts or precatalysts dokumen.pubacs.orgulb.ac.be.
The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent onto the manganese center, displacing chloride ligands. For example, reactions with methylmagnesium iodide (MeMgI), ethylmagnesium bromide (EtMgBr), or n-propylmagnesium bromide (nPrMgBr) can yield the corresponding alkylmanganese halides or dialkylmanganese species dokumen.pub.
MnCl₂ + RMgX → R-Mn-Cl + MgXCl R-Mn-Cl + RMgX → R₂Mn + MgXCl
These organomanganese reagents are often employed in conjunction with other transition metals, such as palladium, to catalyze C-C bond formation acs.org. They have also been utilized in cobalt- and manganese-catalyzed ortho-alkylation of aromatic amides with Grignard reagents ulb.ac.be.
Electrocatalytic Reaction Mechanisms
Manganese compounds, often derived from precursors like this compound, are increasingly recognized for their potential in electrocatalysis, particularly in reactions involving carbon dioxide reduction and water splitting.
Mechanisms in Carbon Dioxide Reduction
Manganese complexes, frequently synthesized using manganese halides as starting materials, have shown promise as electrocatalysts for the reduction of carbon dioxide (CO₂) to valuable chemical feedstocks. While specific MnCl₂ itself may not be the direct catalyst, it serves as a precursor for active catalytic species, such as manganese carbonyl complexes with bipyridine ligands acs.orgscholaris.ca.
Table 2: Manganese-Based Electrocatalysts for CO₂ Reduction (Illustrative)
| Catalyst System | CO₂ Reduction Product | Key Mechanistic Feature(s) | Performance Metric Example | Reference |
| Mn(bpy)(CO)₃Br (activated) | CO, H₂ | PCET/CET, formation of Mn-H species | - | scholaris.ca |
| Bis(imino)pyridine manganese complex | CO | CO₂ activation, electron transfer | - | acs.org |
| Manganese complexes with functionalized ligands | Varied | Redox cycling, substrate activation | - | dokumen.pub |
Electrode Reactions and Mn Nucleation Growth
This compound finds application as a conductive salt in electroplating baths, contributing to the electrochemical deposition of manganese or manganese alloys lookchem.com. In such processes, MnCl₂ dissociates in solution to provide Mn²⁺ ions, which can be reduced at the cathode.
The electrode reactions involve the reduction of Mn²⁺ ions to metallic manganese (Mn⁰). The mechanism of nucleation and growth is influenced by factors such as electrolyte composition, concentration of Mn²⁺ ions, pH, temperature, and the applied potential or current density. While specific details on Mn nucleation growth from MnCl₂ as the sole active species are not extensively detailed in the provided snippets, the general process involves the initial formation of stable nuclei on the electrode surface, followed by their subsequent growth into a continuous film. The presence of MnCl₂ as a conductive salt ensures sufficient ionic conductivity in the electrolyte, facilitating efficient electrodeposition lookchem.com.
Compound List
this compound (MnCl₂)
Manganous chloride
Manganocene (Mn(η⁵-C₅H₅)₂)
Methylcyclopentadienyl manganese tricarbonyl (MMT)
Sodium cyclopentadienide (NaCp)
Aryl manganese chlorides
Grignard reagents (RMgX)
Methylmagnesium iodide (MeMgI)
Ethylmagnesium bromide (EtMgBr)
n-Propylmagnesium bromide (nPrMgBr)
Manganese carbonyl complexes
Bipyridine ligands
Manganese hydride species
Advanced Applications in Chemical Sciences and Materials Engineering
Manganese dichloride serves as a crucial component or precursor in several cutting-edge applications, demonstrating its value in driving chemical transformations and creating novel materials.
Co-catalyst in Cellobiose (B7769950) Hydrolysis
Cellobiose hydrolysis, a key step in the breakdown of cellulose (B213188) into fermentable sugars, can be significantly enhanced by the presence of this compound. Research indicates that MnCl₂ acts as an effective co-catalyst in aqueous and ionic liquid mediums, promoting the cleavage of glycosidic bonds. Studies have shown that the addition of MnCl₂ can lead to yield enhancements in glucose production from cellobiose, particularly at moderate temperatures. For instance, experiments demonstrated that MnCl₂, when used in dilute sulfuric acid or acidic ionic liquid mediums, improved glucose yields at 60 °C, with the enhancement decreasing at higher temperatures, suggesting a specific interaction mechanism between MnCl₂ and cellobiose researchgate.net. Further research into biomass valorization has utilized manganese precursors, including MnCl₂, to develop heterogeneous catalysts for producing valuable chemicals from biomass-derived sugars. For example, Mn-biochar catalysts derived from MnCl₂ have shown promise in converting cellobiose to glycolic acid, achieving yields of 43.1 Cmol% within 30 minutes acs.org. While other catalytic systems, such as those employing functionalized carbon nanomaterials, have achieved higher conversions (up to 84% with 95% selectivity for glucose), the role of manganese compounds, often synthesized from precursors like MnCl₂, in facilitating these biomass conversion processes is well-established frontiersin.orgresearchgate.net.
Table 1: Performance Metrics in Cellobiose Hydrolysis
| Catalyst/Co-catalyst | Substrate | Conditions | Glucose Yield | Selectivity | Reference |
| MnCl₂ (co-catalyst) | Cellobiose | 0.016 M H₂SO₄, 60 °C | Enhanced | N/A | researchgate.net |
| Mn-biochar | Cellobiose | Microwave-assisted aerobic oxidation, 30 min | 43.1 Cmol% | N/A | acs.org |
| SO₃H/RGO | Cellobiose | N₂ atmosphere, 130 °C, 2 h | 84% | 95% | frontiersin.org |
| Au/sp-Al₂O₃ | Sucrose | Oxidative hydrolysis with air, 80 °C | >90% Conv. | >90% Sel. | researchgate.net |
Catalytic Oxidation of Chlorinated Volatile Organic Compounds (CVOCs)
Manganese-based catalysts, often derived from or incorporating manganese species, are highly regarded for their efficacy in the catalytic oxidation of volatile organic compounds (VOCs), including chlorinated variants (CVOCs) rsc.orgresearchgate.net. These catalysts are known for their strong activity, stability, and ability to resist chlorine poisoning, which is a common issue with CVOC oxidation rsc.orgmdpi.com. Various forms of manganese oxides, such as γ-MnO₂, Mn₂O₃, and Mn₃O₄, have demonstrated good activity and selectivity in oxidizing compounds like 1,2-dichloroethane (B1671644) (1,2-DCE) and chlorobenzene (B131634) mdpi.commdpi.com. For instance, γ-MnO₂ exhibited the highest activity among these oxides, with complete conversion temperatures for benzene (B151609) below 300 °C and for 1,2-DCE below 400 °C mdpi.com. Composite catalysts, such as Ce–Fe–Mn oxides, have also shown excellent performance, achieving nearly complete conversion of chlorobenzene at 250 °C, attributed to factors like high specific surface area, the presence of Mn₃O₄ phase, and Ce doping researchgate.netmdpi.com. The catalytic performance is often linked to the catalyst's redox properties, surface acidity, and the presence of reactive oxygen species rsc.orgresearchgate.net.
Table 2: Performance of Manganese-Based Catalysts in CVOC Oxidation
| Catalyst System | Target VOC | Complete Conversion Temp. (°C) | Key Performance Metric | Reference |
| γ-MnO₂ | Benzene | < 300 | High activity | mdpi.com |
| γ-MnO₂ | 1,2-DCE | < 400 | High activity, but susceptible to chlorination | mdpi.com |
| Ce(5%)–Fe–Mn-400 | Chlorobenzene | 250 | 99% conversion | researchgate.netmdpi.com |
| MnOx/Co₃O₄ | Chlorobenzene | 236 | 90% conversion, good anti-chlorine performance | mdpi.com |
| CoMn₂O₄ | Xylenes | N/A | Better activity than MnO₂ and Co₃O₄ | researchgate.net |
Electrocatalysis for Carbon Dioxide Reduction
Manganese complexes, often synthesized using manganese salts like MnCl₂, are extensively studied for their potential as electrocatalysts in the reduction of carbon dioxide (CO₂) to valuable products such as carbon monoxide (CO) or methane (B114726). These complexes, particularly those featuring Schiff base ligands or carbonyl groups, can exhibit high catalytic activity, selectivity, and favorable turnover frequencies (TOFs) and overpotentials mdpi.comosti.govd-nb.inforesearchgate.net. For example, heterogeneous manganese-based catalysts, such as (Cl, N)-Mn/G, have demonstrated exceptional performance, achieving a maximum CO Faradaic efficiency of 97% and a TOF of 38,347 h⁻¹ at a low overpotential of 0.49 V d-nb.inforesearchgate.net. Similarly, Mn(I) diamine complexes have shown high selectivity for CO production with low overpotentials researchgate.net. The mechanism often involves the modulation of the electronic structure of the manganese active site, facilitated by ligand design and coordination environment, which reduces the energy barrier for intermediate formation d-nb.info. While many studies focus on complex molecular structures, the underlying manganese chemistry, often initiated from simpler precursors, is key to their catalytic function mdpi.comosti.govliverpool.ac.uk.
Table 3: Performance of Manganese-Based Electrocatalysts for CO₂ Reduction
| Catalyst/Complex | Reaction Product | Faradaic Efficiency (FE) | Turnover Frequency (TOF) | Overpotential (V) | Reference |
| (Cl, N)-Mn/G (heterogeneous) | CO | 97% | 38,347 h⁻¹ (at 0.49 V) | 0.49 | d-nb.inforesearchgate.net |
| Mn(I) diamine complex (e.g., Mn-1) | CO | ~85% | 108 s⁻¹ | 0.18 | researchgate.net |
| Mn(III) Schiff base complex (e.g., MnL(H₂O)(MeCN)) | CO | N/A | 0.38 s⁻¹ (at -1.65 V) | -1.65 | mdpi.com |
| Mn(II)–Cu(II) Schiff base complex | CO | N/A | 15.97 s⁻¹ (at -1.60 V) | -1.60 | mdpi.com |
| [(Ph₂PPrPDI)Mn(CO)][Br] | H₂ | 96.7% | N/A | -2.2 (vs Fc⁺/₀) | osti.gov |
Precursor for Manganese-based Heterogeneous Catalysts
This compound, often in its hydrated form (MnCl₂·4H₂O), serves as a fundamental precursor for synthesizing a wide array of manganese-based heterogeneous catalysts. Its availability, cost-effectiveness, and reactivity make it an ideal starting material for creating more complex catalytic structures. For instance, MnCl₂ is used in the preparation of manganese-biochar catalysts for biomass valorization acs.org and in the synthesis of manganese-based metal-organic frameworks (MOFs) which function as Lewis acid catalysts researchgate.net. The impregnation of supports like silica (B1680970) gel, titania, or zirconia with manganese salts, including precursors that can be derived from MnCl₂, is a common method for developing supported manganese oxide catalysts for various applications, such as methane oxidation acs.org. The ability to readily transform MnCl₂ into various manganese oxides, complexes, or framework structures underpins its importance in the development of advanced heterogeneous catalytic materials.
Catalysis in Organic Reactions (e.g., cross-coupling reactions)
This compound has emerged as a valuable and sustainable catalyst for various organic transformations, particularly in cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl Grignard reagents and alkenyl halides, proceeding stereospecifically and often under mild conditions organic-chemistry.orgacs.org. For example, using MnCl₂ as a catalyst (typically 10% loading) allows for the cross-coupling of aryl Grignard reagents with alkenyl bromides and iodides, yielding cross-coupled products in good yields organic-chemistry.org. These reactions can be further optimized with moderate heating, improving reaction rates organic-chemistry.org. MnCl₂ has also been employed in Kumada cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) bonds between aliphatic Grignard reagents and N-heterocyclic chlorides under ambient conditions with high yields researchgate.net. The utility of manganese catalysis in organic synthesis is growing, offering a more environmentally friendly alternative to traditional palladium or nickel catalysts, especially for non-activated organic halides organic-chemistry.orgacs.org.
Table 4: this compound in Organic Cross-Coupling Reactions
| Catalyst | Reaction Type | Coupling Partners | Conditions | Yields | Selectivity | Reference |
| MnCl₂ | Cross-coupling | Aryl Grignard reagents + Alkenyl halides | 10% MnCl₂, 0° to room temp., 30 min to 24 h | Good | Stereospecific | organic-chemistry.orgacs.org |
| MnCl₂·THF | Kumada Cross-coupling | Aliphatic Grignard reagents + N-heterocyclic chlorides | 3 mol% MnCl₂·THF, 21 °C, 15 min to 20 h | High | N/A | researchgate.net |
| MnCl₂ | Cross-coupling | Aryl Grignard reagents + Aryl/Alkenyl halides | 10% MnCl₂, 50 °C | Good | Stereospecific | organic-chemistry.org |
Oxidation Reactions Catalyzed by Mn-Schiff Base Complexes
Manganese-Schiff base complexes are a significant class of catalysts for various oxidation reactions, including olefin epoxidation and the oxidation of sulfides and alcohols researchgate.nettdx.catrsc.org. These complexes often exhibit excellent catalytic activity due to the tunable electronic and steric properties of the Schiff base ligands, which can incorporate chiral elements for enantioselective catalysis researchgate.nettdx.cat. For instance, a heterogenized Mn(III)–Schiff base complex supported on silica-coated magnetic nanoparticles has been shown to effectively catalyze the oxidation of sulfides and alkenes using hydrogen peroxide rsc.orgrsc.org. This heterogeneous system demonstrated a high turnover frequency of 17,750 h⁻¹ for styrene (B11656) oxidation and good recoverability over multiple cycles rsc.orgrsc.org. Furthermore, manganese Schiff base complexes have been explored as bifunctional electrocatalysts, capable of catalyzing both water oxidation and CO₂ reduction mdpi.com. While direct use of MnCl₂ in these reactions is less common, it often serves as a precursor for synthesizing these sophisticated manganese complexes mdpi.comresearchgate.net.
Table 5: Performance of Manganese-Schiff Base Complexes in Oxidation Reactions
| Catalyst/Complex | Reaction Type | Substrate/Oxidant | Performance Metric | Reference |
| Mn(III)–Schiff base complex (heterogenized) | Oxidation | Sulfides, Alkenes / H₂O₂ | TOF: 17,750 h⁻¹ (styrene) | rsc.orgrsc.org |
| Mononuclear Mn(III) Schiff base complex ([MnIIL(Cl)]) | Catechol Oxidation | 3,5-Di-tert-butyl catechol | Converted to quinone | researchgate.net |
| Mn(III) Schiff base complexes | Olefin Epoxidation | Olefins / NaOCl or iodosylbenzene | Moderate yields, enantioselective | tdx.cat |
| Mn(III) Schiff base complex (heterogenized) | Electrochemical Oxidation | Sulfides, Alkenes / H₂O₂ + applied potential | Decreased reaction time | rsc.orgrsc.org |
| Mononuclear Mn(III) complex (MnIIIL(H₂O)(MeCN)) | Water Oxidation | N/A | TOF: 3.66 s⁻¹ | mdpi.com |
| Hetero-binuclear Mn(II)–Cu(II) complex ((CuIILMnII(H₂O)₃)(CuIIL)₂₂) | Water Oxidation | N/A | TOF: 7.88 s⁻¹ | mdpi.com |
List of Compounds Mentioned:
this compound (MnCl₂)
Manganese(II) chloride (MnCl₂)
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
Manganese trifluoroacetate (B77799) salt
Manganese oxides (γ-MnO₂, Mn₂O₃, Mn₃O₄)
Manganese-biochar catalysts
Manganese-based MOFs
Manganese carbonyl complexes
Manganese-Schiff base complexes
Mononuclear Mn(III) complex MnL(H₂O)(MeCN)
Hetero-binuclear Mn(II)–Cu(II) complex (CuIILMnII(H₂O)₃)(CuIIL)₂₂·CH₃OH
Heterogenized Mn(III)–Schiff base complex on silica-coated magnetic nanoparticles
(Cl, N)-Mn/G (heterogeneous catalyst)
N-Mn/G (heterogeneous catalyst)
MnO/G (heterogeneous catalyst)
Mn(I) diamine complexes
[(Ph₂PPrPDI)Mn(CO)][Br]
[MnIIL(Cl)]
Theoretical and Computational Studies of Manganese Dichloride
Quantum Chemical Calculations (DFT, CCSD(T), CASPT2)
A variety of quantum chemical methods are employed to study molecules like manganese dichloride, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) : DFT is a widely used method for calculating the electronic structure of many-atom systems. It is computationally efficient enough to be applied to the solid-state crystal structure of MnCl₂. For instance, calculations within the Materials Project utilize DFT to determine properties like the optimized crystal structure and electronic band structure of solid MnCl₂ materialsproject.orgresearchgate.net. DFT calculations have also been performed on various manganese complexes to interpret their magnetic behavior and provide a qualitative theoretical understanding of their properties nih.gov.
Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) : The CCSD(T) method is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. However, due to its significant computational expense, its application is often limited to smaller molecules. While extensive CCSD(T) studies on the MnCl₂ monomer are not widely available in the surveyed literature, the methodology has been successfully applied to analogous molecules like manganese fluorides (MnFₓ). For these molecules, CCSD(T) has been used to optimize molecular geometries and calculate vibrational frequencies, providing highly reliable theoretical data researchgate.netresearchgate.net. Such calculations are crucial for benchmarking the accuracy of more cost-effective methods like DFT nih.gov.
Complete Active Space Second-Order Perturbation Theory (CASPT2) : CASPT2 is a high-level multireference method essential for systems with significant static correlation, which can be the case for transition metal compounds with multiple open-shell d-electrons. It accurately calculates the energies of ground and excited electronic states gitlab.iomolcas.org. Studies on various manganese-containing complexes have utilized CASPT2 to investigate excited-state energetics and phenomena like ligand noninnocence nih.govacs.org. For MnCl₂, a CASPT2 calculation would be appropriate for accurately determining the energy gaps between the ground and low-lying excited states.
Investigation of Molecular Structure and Geometry
Theoretical calculations are instrumental in determining the precise geometric arrangement of atoms in both isolated (gas-phase) molecules and extended solid-state structures.
For solid anhydrous MnCl₂, DFT calculations corroborate experimental findings, showing that it adopts a layered crystal structure. The calculations reveal a trigonal system with the R-3m space group, where each manganese(II) ion is octahedrally coordinated to six chloride ions materialsproject.orgmaterialsproject.org. These MnCl₆ octahedra share edges to form two-dimensional sheets materialsproject.org.
In the gas phase, the monomeric MnCl₂ molecule is predicted to have a linear Cl-Mn-Cl geometry. This is consistent with theoretical studies on related first-row transition metal dichlorides acs.org. Computational methods are used to optimize this geometry, calculating the equilibrium bond length that corresponds to the minimum energy on the potential energy surface.
Analysis of Ground Electronic States
The electronic properties of this compound are dictated by the electron configuration of the manganese(II) ion. A neutral manganese atom has the electron configuration [Ar] 4s²3d⁵. In forming the Mn²⁺ ion, it loses the two 4s electrons, resulting in an [Ar] 3d⁵ configuration researchgate.net.
According to Hund's rules, the five 3d electrons will occupy the five d-orbitals individually with parallel spins to maximize the total spin multiplicity. This results in a high-spin state with a total spin quantum number S = 5/2. The ground state term symbol for a free Mn²⁺ ion is therefore ⁶S₅/₂ libretexts.org. In the presence of chloride ligands, which are considered weak-field ligands, the d-orbitals experience minimal splitting, and the ion retains its high-spin configuration. Computational studies confirm that this high-spin sextet state is the ground electronic state for Mn(II) in such coordination environments libretexts.org.
Determination of Molecular Orbital (MO) Energy Levels
Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule. For MnCl₂, the valence MOs are formed from the linear combination of the manganese 3d and 4s atomic orbitals and the chlorine 3p atomic orbitals.
A qualitative MO diagram would show the formation of bonding and antibonding molecular orbitals. The interaction between the manganese and chlorine orbitals leads to a set of MOs where the bonding orbitals are lower in energy and primarily have ligand (chlorine) character, while the antibonding orbitals are higher in energy and have more metal (manganese) character. The five 3d electrons of Mn²⁺ occupy the highest energy molecular orbitals, which are typically non-bonding or slightly antibonding d-orbitals.
Detailed computational studies, such as those performed on the related MnO₂Cl₂ molecule, provide quantitative energy level diagrams and the precise composition of each molecular orbital. These calculations show which atomic orbitals contribute to each molecular orbital, offering a detailed picture of the electronic distribution . For manganese-containing clusters, MO calculations can identify specific orbitals responsible for properties like charge localization and magnetic interactions aps.org.
Bonding Analysis (e.g., π-bonding, p-orbital overlap, electron transfer)
The chemical bond between manganese and chlorine in MnCl₂ is predominantly ionic in character. This is due to the large difference in electronegativity between manganese (1.55) and chlorine (3.16). This ionic nature implies a significant transfer of electron density from the manganese atom to the chlorine atoms, resulting in the formulation Mn²⁺(Cl⁻)₂.
Despite the high ionicity, a degree of covalent character exists through the overlap of atomic orbitals. The primary covalent interaction is the formation of sigma (σ) bonds through the overlap of manganese valence orbitals (such as the 3d and 4s) with the 3p orbitals of the chlorine atoms.
p-orbital overlap : The sigma bonds are formed by the head-on overlap of manganese orbitals with the chlorine p-orbitals that lie along the Mn-Cl axis.
π-bonding : Pi (π) bonding, which involves the side-on overlap of d-orbitals on the metal with p-orbitals on the ligand, is expected to be weak in MnCl₂. The chloride ligands are not strong π-donors or π-acceptors.
Electron Transfer : Computational analyses can quantify the charge on each atom. Methods like Natural Bond Orbital (NBO) analysis, which have been applied to various manganese complexes, can provide a detailed picture of charge distribution and orbital interactions, confirming the significant electron transfer from manganese to chlorine researchgate.net.
Comparison of Theoretical Predictions with Experimental Data (e.g., bond lengths, bond energies)
A critical aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental data. For this compound, properties such as bond lengths and bond energies are key points of comparison.
Discrepancies between theoretical and experimental values can arise from several factors. Theoretical calculations often model an isolated molecule in the gas phase at absolute zero (0 K), whereas experimental measurements are typically conducted on a crystalline solid at room temperature researchgate.net. The intermolecular forces in the crystal and thermal effects like molecular vibrations can lead to differences between the calculated equilibrium bond length (rₑ) and the experimentally measured average bond length researchgate.netstackexchange.com.
For solid MnCl₂, DFT calculations predict an Mn-Cl bond length that is in good agreement with experimental values derived from crystallographic studies.
| Parameter | Theoretical Value (DFT) | Experimental Value | Source (Theoretical) |
|---|---|---|---|
| Mn-Cl Bond Length (Solid State) | 2.54 Å | ~2.51-2.59 Å (in various crystalline forms) | materialsproject.org |
Similarly, bond dissociation energies can be calculated, though these are more challenging to determine accurately and compare directly with experimental values, especially for solid-state materials. DFT calculations on related manganese(III) chloride complexes have been used to estimate Mn-Cl bond dissociation free energies, providing valuable thermochemical data nsf.gov.
Environmental Chemical Aspects of Manganese Dichloride
Manganese Speciation and Fate in Aquatic Environments
In aquatic systems, manganese primarily exists in two oxidation states: the soluble Mn(II) and the insoluble Mn(IV), often found as manganese oxides. icm.edu.plmdpi.com The transition between these forms is governed by oxidation and reduction reactions, which can be either abiotic or microbially mediated. icm.edu.plwho.int Dissolved manganese in natural waters is predominantly in the +II oxidation state. icm.edu.plresearchgate.net Mn(II) is the most soluble chemical species of manganese and can represent a significant portion of the total manganese in a system. icm.edu.pl
The concentration of dissolved manganese can vary widely depending on the type of water body. For instance, typical concentrations are 1-130 µg/L in natural waters and 0.03-0.8 µg/L in seawaters. icm.edu.pl The speciation of Mn(II) in aquatic environments is influenced by various factors, including pH, redox potential, and the presence of complexing ligands. At lower pH and redox potentials, Mn(II) is the dominant form. who.intresearchgate.net
| Environment | Concentration Range (µg/L) |
|---|---|
| Natural Waters | 1-130 icm.edu.pl |
| Seawaters | 0.03-0.8 icm.edu.pl |
| Tap Water | Up to 1000 icm.edu.pl |
Redox Processes Controlling Manganese Transport and Transformation
The transport and transformation of manganese in aquatic environments are fundamentally controlled by redox (oxidation-reduction) reactions. dss.go.th The conversion between the soluble Mn(II) and insoluble Mn(IV) oxides dictates the mobility of manganese. dss.go.th Under oxidizing conditions, Mn(II) is converted to insoluble manganese oxides, which can precipitate and be removed from the water column. dss.go.thnih.gov Conversely, under reducing (anoxic) conditions, these manganese oxides can be reduced back to the soluble Mn(II) form, releasing it into the water. dss.go.th
These redox transformations can be influenced by both abiotic and biotic factors. bohrium.com Microbial activity, for instance, plays a significant role in both the oxidation of Mn(II) and the reduction of Mn(IV) oxides. dss.go.thdspmuranchi.ac.indtic.mil In some freshwater systems, the rapid oxidation and precipitation of manganese oxides have been identified as a dominant process controlling manganese fate. nih.gov The kinetics of these redox reactions are crucial in determining the structural evolution of manganese oxides in the environment. bohrium.comgatech.edu
Autocatalytic Precipitation of Manganese Oxides in Natural Systems
The precipitation of manganese oxides from dissolved Mn(II) in natural waters often proceeds through an autocatalytic mechanism. tandfonline.com This means that the initial formation of manganese oxide particles catalyzes the further oxidation and precipitation of Mn(II) on their surfaces. tandfonline.com This process is a key factor in the removal of dissolved manganese from the water column and its accumulation in sediments.
The formation of these oxides can be initiated by both biotic and abiotic oxidation of Mn(II). bohrium.com Once formed, these poorly crystalline and reactive oxides can undergo further transformations. bohrium.com Studies have shown that factors such as pH can significantly influence the precipitation of manganese oxides. For example, in experiments conducted on water from Pinal Creek, Arizona, holding the pH between 8.5 and 9.0 led to the precipitation of manganese-containing minerals. usgs.gov The autocatalytic nature of this process can lead to the formation of various manganese oxide minerals, with their specific structures influenced by the surrounding environmental conditions. tandfonline.com
Influence of pH and Salinity on Manganese(II) Complexation
The chemical behavior of Mn(II) in aquatic environments is significantly affected by pH and salinity. The solubility of Mn(II) is pH-dependent, with lower pH values favoring the dissolved form. who.intresearchgate.net As pH increases, the tendency for Mn(II) to precipitate as hydroxides or carbonates also increases, thereby reducing its concentration in the dissolved phase. researchgate.net
The presence of various ligands in the water can lead to the formation of Mn(II) complexes. The stability and nature of these complexes are influenced by pH. For example, surface hydroxyl groups on manganese oxides can complex with metal ions, a process that is pH-dependent. acs.org
Salinity, which is the concentration of dissolved salts, can also impact Mn(II) complexation and mobility. Changes in salinity can affect the speciation of metals in sediments and their release into the overlying water. mdpi.com For instance, an increase in salinity can lead to an increase in the release of manganese from sediments due to complex interactions between salt ions, organic matter, and the metal. mdpi.com
| Factor | Influence |
|---|---|
| pH | Lower pH favors dissolved Mn(II) who.intresearchgate.net. Higher pH promotes precipitation as hydroxides or carbonates researchgate.net. Influences complexation with surface hydroxyl groups acs.org. |
| Salinity | Affects the release of Mn(II) from sediments mdpi.com. Influences complexation with organic matter mdpi.com. |
| Redox Potential | Lower redox potential favors dissolved Mn(II) who.intresearchgate.net. |
Biogeochemical Cycling of Manganese (general context for Mn species)
The biogeochemical cycling of manganese involves the movement and transformation of manganese through the Earth's spheres, including the atmosphere, hydrosphere, biosphere, and lithosphere. wikipedia.org This cycle is driven by a combination of geological, chemical, and biological processes. wikipedia.org A critical component of this cycle is the redox transformation between soluble Mn(II) and insoluble Mn(IV) oxides. dss.go.thdspmuranchi.ac.in
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing manganese dichloride in laboratory settings?
- Methodological Answer : this compound (MnCl₂) can be synthesized via direct reaction of manganese metal with hydrochloric acid under controlled conditions. Characterization typically involves X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma mass spectrometry (ICP-MS) for purity verification, and thermogravimetric analysis (TGA) to assess hydration states. For high-purity requirements (>99%), reagents labeled as "Guaranteed for JIS" are recommended . Organometallic derivatives, such as bis(cyclopentadienyl)this compound, require inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation .
Q. How should researchers handle this compound to ensure laboratory safety and regulatory compliance?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation or skin contact. Immediate flushing with water for 15+ minutes is critical for accidental exposure .
- Regulatory Compliance : Adhere to updated Safety Data Sheet (SDS) guidelines, particularly EU CLP Regulation updates (2023) classifying MnCl₂ as a suspected endocrine disruptor. Ensure proper disposal as a "marine pollutant" per IMDG/IATA regulations (UN3288, Packing Group III) .
Q. What experimental designs are optimal for assessing this compound’s acute toxicity in aquatic organisms?
- Methodological Answer : Follow OECD Test No. 203 (Fish Acute Toxicity Test) with modifications for manganese-specific bioavailability. Use standardized Daphnia magna or zebrafish models, control water hardness (Ca²⁺/Mg²⁺ levels), and measure LC₅₀ values at 24–96 hours. Include positive controls (e.g., copper sulfate) and validate results via ICP-MS quantification of dissolved Mn²⁺ .
Advanced Research Questions
Q. How can conflicting data on this compound’s neurodevelopmental toxicity be resolved in cross-species studies?
- Methodological Answer :
- Data Harmonization : Apply meta-analysis frameworks to reconcile discrepancies, such as adjusting for species-specific metabolic rates (e.g., Han Wistar rats vs. zebrafish).
- Mechanistic Studies : Use RNA sequencing to identify conserved pathways (e.g., dopaminergic signaling) and in vitro blood-brain barrier models to assess Mn²⁺ uptake kinetics.
- Statistical Rigor : Employ mixed-effects models to account for inter-study variability and power analysis to ensure sample adequacy .
Q. What advanced techniques validate this compound’s role as a catalyst in organic synthesis?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor MnCl₂’s redox activity in coupling reactions (e.g., Ullmann or Heck reactions).
- Spectroscopic Analysis : Operando X-ray absorption near-edge structure (XANES) spectroscopy tracks Mn oxidation state changes during catalysis.
- Computational Modeling : Density functional theory (DFT) simulations predict reaction pathways and active site interactions .
Q. How should researchers design longitudinal studies to evaluate this compound’s prenatal exposure risks?
- Methodological Answer :
- Animal Models : Implement OECD 414 (Prenatal Developmental Toxicity Study) in rodents, with MnCl₂ administered via drinking water (0–50 mg/kg/day) across gestation.
- Endpoints : Measure fetal weight, skeletal malformations, and placental Mn accumulation via neutron activation analysis.
- Biomarkers : Corrogate maternal blood Mn levels with neonatal neurobehavioral outcomes using longitudinal mixed models .
Q. What statistical approaches address variability in this compound environmental sampling data?
- Methodological Answer :
- Geospatial Analysis : Apply kriging interpolation to map Mn²⁺ concentrations in soil/water, accounting for spatial autocorrelation.
- Quality Control : Use robust regression to identify outliers in ICP-OES datasets and bootstrap resampling to estimate confidence intervals.
- Meta-Regression : Analyze pH-dependent solubility trends across studies to refine environmental risk models .
Methodological Considerations Table
| Research Aspect | Key Techniques | Standards/References |
|---|---|---|
| Toxicity Testing | OECD 414, 408, 453 | Developmental neurotoxicity |
| Catalytic Applications | XANES, DFT simulations | Organometallic synthesis |
| Environmental Sampling | Geospatial kriging, ICP-MS validation | Data reproducibility |
| Regulatory Compliance | EU CLP, IMDG/IATA classification | SDS updates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
